Valeramide, N-(2-fluorenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-fluorenyl)- typically involves the amidation reaction between valeric acid and 2-aminofluorene. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Valeramide, N-(2-fluorenyl)- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(2-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Scientific Research Applications
Valeramide, N-(2-fluorenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Valeramide, N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, including hydroxylation and deacetylation, leading to the formation of reactive intermediates that can bind to proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and modulation of gene expression.
Comparison with Similar Compounds
Valeramide, N-(2-fluorenyl)- can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in the study of carcinogenesis.
N-(2-Fluorenyl)acetamide: Another fluorenyl derivative with similar chemical properties but different biological activities.
Uniqueness
Valeramide, N-(2-fluorenyl)- is unique due to its specific structure, which combines the properties of valeramide and fluorenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
Valeramide, N-(2-fluorenyl)- is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Valeramide, N-(2-fluorenyl)- features a fluorenyl group attached to a valeramide moiety. The fluorenyl structure is known for enhancing the stability and biological activity of compounds in medicinal chemistry. Its molecular formula contributes to its unique reactivity and interaction with biological macromolecules.
The biological activity of Valeramide, N-(2-fluorenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : Valeramide can potentially inhibit enzymes by binding to their active sites or allosteric sites, altering their conformation and preventing substrate binding.
- Genotoxicity : Similar compounds have shown genotoxic properties, raising concerns about their carcinogenic potential. Valeramide may form adducts with DNA, leading to mutations and influencing cellular processes.
Biological Activity Overview
Research indicates that Valeramide, N-(2-fluorenyl)- exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against gram-positive bacteria and mycobacteria.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as an anticancer agent.
- Carcinogenic Potential : Evidence suggests that Valeramide may act as a genotoxic carcinogen, necessitating further investigation into its long-term effects.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of various substituted amides found that derivatives similar to Valeramide demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis. The effectiveness of these compounds was comparable to clinically used antibiotics such as ampicillin and rifampicin . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic profiles of Valeramide analogs on cancer cell lines. The results indicated that certain derivatives exhibited submicromolar activity against cancer cells while maintaining low toxicity towards primary mammalian cells. -
Genotoxic Studies :
Research on related compounds has highlighted the genotoxic potential of fluorenyl derivatives. For instance, N-(9-Oxo-2-fluorenyl)acetamide was shown to metabolize into active intermediates that bind to DNA, suggesting a similar risk profile for Valeramide .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(9-Oxo-2-fluorenyl)acetamide | Fluorenyl group with oxo substitution | Genotoxic; potential carcinogen |
Acetamide, N-(7-chloro-2-fluorenyl) | Chlorine substitution on fluorenyl | Linked to carcinogenic effects in animal models |
Acetamide, 2-chloro-N-(2-fluorenyl) | Chloro group on acetamide | Investigated for enzyme inhibition |
Properties
CAS No. |
60550-79-0 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)pentanamide |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20) |
InChI Key |
JGKMSTDDFLUTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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